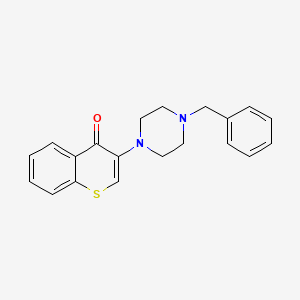

![molecular formula C21H20ClN3O2 B6518771 8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933015-86-2](/img/structure/B6518771.png)

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (herein referred to as “Compound A”) is a heterocyclic compound that is a member of the triazaspirodecane family. Compound A has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Compound A has been studied for its potential applications in medicinal chemistry and drug discovery. It has been evaluated for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Compound A has also been studied for its ability to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of certain drugs. Additionally, Compound A has been evaluated for its ability to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of folate.

Mécanisme D'action

Compound A is believed to act as an inhibitor of acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase through a mechanism of competitive inhibition. In this type of inhibition, Compound A binds to the active site of the enzyme and competes with the substrate for the same binding site. This binding prevents the substrate from binding to the enzyme and thus inhibits the enzyme’s activity.

Biochemical and Physiological Effects

Compound A has been studied for its ability to inhibit acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can affect memory, learning, and cognition. Inhibition of cytochrome P450 2D6 can lead to altered metabolism of certain drugs and can lead to drug-drug interactions. Inhibition of dihydrofolate reductase can lead to decreased levels of folate, which can lead to anemia.

Avantages Et Limitations Des Expériences En Laboratoire

The synthesis of Compound A is relatively straightforward and can be carried out in a laboratory setting. Additionally, the compound has been evaluated for its ability to inhibit several enzymes, making it a useful tool for studying enzyme inhibition. However, due to its low solubility, Compound A may be difficult to work with in some experiments.

Orientations Futures

Compound A has potential applications in medicinal chemistry and drug discovery. Further research could be conducted to evaluate the compound’s ability to inhibit other enzymes. Additionally, studies could be conducted to evaluate the potential therapeutic effects of Compound A in animal models of disease. Finally, the compound could be evaluated for its potential to act as a drug delivery agent for other therapeutic compounds.

Méthodes De Synthèse

Compound A can be synthesized using a two-step process involving the reaction of 3-chlorobenzoyl chloride with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane and subsequent cyclization. In the first step, 3-chlorobenzoyl chloride is reacted with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction of the two components results in the formation of the intermediate 3-(3-chlorobenzoyl)-3-methylphenyl-1,4,8-triazaspiro[4.5]decane. In the second step, the intermediate is cyclized using a base such as potassium tert-butoxide in acetonitrile at room temperature to yield Compound A.

Propriétés

IUPAC Name |

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-14-4-2-5-15(12-14)18-19(26)24-21(23-18)8-10-25(11-9-21)20(27)16-6-3-7-17(22)13-16/h2-7,12-13H,8-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWRPIOJYOSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6518693.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B6518701.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518712.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518720.png)

![5-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518722.png)

![N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518729.png)

![5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B6518735.png)

![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6518738.png)

![8-(3-chlorobenzoyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518769.png)

![3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518783.png)

![8-benzoyl-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6518785.png)